4-Aminophenyl phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

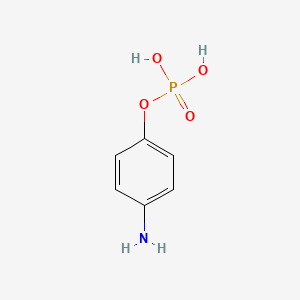

4-Aminophenyl phosphate, also known as this compound, is a useful research compound. Its molecular formula is C6H8NO4P and its molecular weight is 189.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Electrochemical Sensors

One of the prominent applications of 4-aminophenyl phosphate is in the development of electrochemical sensors. These sensors utilize the conversion of 4-aminophenol, a product derived from the enzymatic action on this compound, to detect various analytes.

- Mechanism : The electrochemical sensor operates through the enzymatic conversion of this compound by alkaline phosphatase, yielding 4-aminophenol. This process occurs at a quantum dot-modified electrode, where illumination enhances electron transfer and photocurrent generation. The sensitivity of this method allows for the detection of this compound in concentrations ranging from 25 μM to 1 mM .

- Advantages : Compared to other substrates for alkaline phosphatase, such as phenyl phosphate, this compound is considered superior due to its more favorable electrochemical properties. The resulting product, 4-aminophenol, exhibits less fouling on electrodes and provides a more reversible electrochemical behavior .

Enzyme Substrates

This compound serves as an effective substrate for various enzymatic reactions, particularly those involving alkaline phosphatase.

- Biochemical Applications : In biochemical assays, it is utilized for measuring enzyme activity. Its high turnover rate and broad substrate specificity make it suitable for various immunoassays. Studies have shown that it can be used effectively in amperometric immunosensors designed for detecting specific proteins such as tumor necrosis factor-alpha .

- Comparative Studies : Research comparing this compound with other substrates like ascorbic acid 2-phosphate has demonstrated its efficacy in amperometric immunosensors, highlighting its potential for enhanced sensitivity and specificity in detecting target analytes .

Therapeutic Potential

Emerging studies suggest that derivatives of this compound may have therapeutic applications.

- Antiviral Activity : Recent investigations into uridine glycoconjugates derived from this compound have shown promising antiviral activity against significant pathogens such as hepatitis C virus and classical swine fever virus. These compounds were found to inhibit viral growth effectively in vitro, indicating potential for further development as antiviral agents .

Data Summary Table

Eigenschaften

IUPAC Name |

(4-aminophenyl) dihydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8NO4P/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H,7H2,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZCCINCKDATPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OP(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8NO4P |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.11 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.